molecular formula C19H21NO B590688 cis,trans-Doxepin-D3 CAS No. 138387-16-3

cis,trans-Doxepin-D3

Cat. No.: B590688
CAS No.: 138387-16-3
M. Wt: 282.401
InChI Key: ODQWQRRAPPTVAG-FIBGUPNXSA-N
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Description

cis,trans-Doxepin-D3: is a deuterated form of doxepin, a tricyclic antidepressant. Doxepin is commonly used for the treatment of depression, anxiety, and insomnia. The deuterated version, this compound, is used as an internal standard in various analytical methods, including gas chromatography and liquid chromatography, due to its stability and distinct mass .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis,trans-Doxepin-D3 involves the incorporation of deuterium atoms into the doxepin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: cis,trans-Doxepin-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

cis,trans-Doxepin-D3 is widely used in scientific research due to its stability and distinct mass, which makes it an ideal internal standard for various analytical methods. Its applications include:

Mechanism of Action

The mechanism of action of cis,trans-Doxepin-D3 is similar to that of doxepin. It primarily acts as a serotonin and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft and enhancing mood and emotional stability. The deuterium atoms in this compound may also contribute to its stability and prolonged action by reducing the rate of metabolic degradation .

Comparison with Similar Compounds

cis,trans-Doxepin-D3 can be compared with other deuterated tricyclic antidepressants, such as:

  • Amitriptyline-D3
  • Clomipramine-D3
  • Dosulepin-D3

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific applications. This compound is unique in its specific use as an internal standard for doxepin analysis, providing enhanced stability and accuracy in analytical methods .

Properties

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQWQRRAPPTVAG-QDBJSMJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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